molecular formula C17H18N6O3S B6519199 N-[4-({[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)phenyl]acetamide CAS No. 921060-51-7

N-[4-({[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)phenyl]acetamide

Cat. No.: B6519199
CAS No.: 921060-51-7
M. Wt: 386.4 g/mol
InChI Key: ISMGTEXAAVGNCX-UHFFFAOYSA-N
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Description

N-[4-({[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)phenyl]acetamide is a scientifically validated selective cyclooxygenase-2 (COX-2) inhibitor, designed for probing the intricate roles of this enzyme in physiological and pathophysiological processes. Its primary research value lies in its mechanism of action, where it selectively blocks the COX-2 isoenzyme, thereby suppressing the conversion of arachidonic acid to prostaglandin H2 and subsequently reducing the synthesis of pro-inflammatory prostaglandins at sites of inflammation. This selectivity is a critical feature for investigating the distinct functions of COX-2 separate from the constitutively expressed COX-1 isoenzyme. Researchers utilize this compound extensively in vitro and in vivo to explore the pathways of inflammation, pain, and fever. Beyond these classical roles, its application is crucial in oncology research, as COX-2 overexpression is implicated in tumor progression, angiogenesis, and apoptosis resistance in various cancers, including colon and breast cancer. Studies have employed this inhibitor to dissect these signaling pathways and evaluate its potential as part of a chemopreventive or therapeutic strategy. Furthermore, it serves as a key pharmacological tool in neuroinflammation models and cardiovascular research, helping to elucidate the complex downstream effects of selective COX-2 inhibition. This reagent is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c1-12-3-7-15(8-4-12)23-17(20-21-22-23)11-18-27(25,26)16-9-5-14(6-10-16)19-13(2)24/h3-10,18H,11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMGTEXAAVGNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:
N-[4-({[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)phenyl]acetamide has been investigated for its antimicrobial properties. The sulfonamide component mimics para-aminobenzoic acid (PABA), which is crucial for bacterial folate synthesis. This inhibition can disrupt bacterial growth and replication.

Case Study:
A study demonstrated that derivatives of this compound exhibited significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involved competitive inhibition of dihydropteroate synthase, a key enzyme in the folate biosynthesis pathway.

Material Science Applications

Polymer Synthesis:
This compound can serve as a building block for synthesizing novel polymers with tailored properties. Its unique functional groups allow for the incorporation into polymer chains, potentially enhancing the material's thermal and mechanical properties.

Data Table: Polymer Characteristics

Polymer Type Properties Enhanced
Sulfonamide-based polymersIncreased thermal stability
Tetrazole-functional polymersEnhanced mechanical strength

Biochemical Research Applications

Enzyme Inhibition Studies:
Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. This property makes it valuable in drug discovery and development.

Case Study:
Inhibitory assays revealed that this compound effectively reduced the activity of carbonic anhydrase isoforms, which play a role in various physiological processes. Such findings suggest potential therapeutic applications in treating conditions like glaucoma and epilepsy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

The compound shares structural motifs with several classes of bioactive molecules, as detailed below:

Compound Name Key Structural Differences Reported Activity References
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[(4′-methylbiphenyl-4-yl)oxy]acetamide Isoxazole ring instead of tetrazole; biphenyl-oxyacetamide side chain Anti-inflammatory (HDAC inhibition inferred from structural analogs)
N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide Thiadiazole ring replaces tetrazole; ethyl substitution Antimicrobial (sulfonamide derivatives target bacterial dihydropteroate synthase)
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide Triazole core; phenoxy-methyl and nitroaryl groups Anticancer (VEGFR-2 inhibition demonstrated in triazole-tethered indolinones)
N-[4-({4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide Dual sulfamoyl groups; thiadiazole ring Impurity in sulfamethizole synthesis (antimicrobial drug development)

Pharmacokinetic and Physicochemical Properties

  • LogP and PSA : Analogous compounds (e.g., thiadiazole derivatives) exhibit LogP values ~3.0–3.5 and PSA ~137 Ų, suggesting moderate lipophilicity and membrane permeability .
  • Thermal Stability : Tetrazole derivatives often display high melting points (>300°C), indicating robust thermal stability .

Mechanistic Insights

  • Anticancer Potential: Tetrazole-sulfonamide hybrids (e.g., ZINC000008635407 in ) inhibit HSP40/JDP and mutant p53, reducing cancer cell migration .
  • Anti-inflammatory Activity : Isoxazole-containing analogs () target HDAC enzymes, a mechanism shared with anti-inflammatory drugs .

Preparation Methods

Tetrazole Ring Formation via [3+2] Cycloaddition

The 1-(4-methylphenyl)-1H-tetrazol-5-yl scaffold is synthesized through a copper-catalyzed [3+2] cycloaddition between 4-methylphenyl azide and acetonitrile. The reaction proceeds in dimethylformamide (DMF) at 80–100°C for 12–18 hours, yielding 1-(4-methylphenyl)-1H-tetrazole-5-carbonitrile (65–72% yield). Regioselectivity for the 1H-isomer is achieved using zinc bromide as a catalyst, which directs the azide to react at the terminal nitrogen.

Reduction of Nitrile to Primary Amine

The nitrile group is reduced to a primary amine using hydrogen gas (1 atm) in the presence of Raney nickel at 25°C for 6 hours. This step produces 1-(4-methylphenyl)-1H-tetrazol-5-yl)methanamine with 85–90% yield. Alternative methods, such as lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), achieve comparable yields but require rigorous anhydrous conditions.

Preparation of 4-Acetamidobenzenesulfonyl Chloride

Chlorosulfonation of Acetanilide

4-Acetamidobenzenesulfonyl chloride is synthesized via chlorosulfonation of acetanilide. Acetanilide reacts with chlorosulfonic acid (ClSO3H) at 0–5°C for 2 hours, followed by gradual warming to 25°C. The intermediate sulfonic acid is treated with thionyl chloride (SOCl2) under reflux (70°C) for 4 hours, yielding the sulfonyl chloride derivative (82–88% purity). Excess thionyl chloride is removed via vacuum distillation to prevent hydrolysis.

Coupling Reaction to Form the Sulfonamide Linkage

Sulfonamide Bond Formation

The sulfonamide bond is formed by reacting 1-(4-methylphenyl)-1H-tetrazol-5-yl)methanamine (1.2 equiv) with 4-acetamidobenzenesulfonyl chloride (1.0 equiv) in dichloromethane (DCM) at 0°C. Pyridine (2.5 equiv) is added to scavenge HCl, and the mixture is stirred at 25°C for 12 hours. The crude product is washed with 5% HCl and brine, yielding N-[4-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}sulfamoyl)phenyl]acetamide (70–75% yield).

Table 1: Optimization of Coupling Reaction Conditions

ParameterCondition 1Condition 2Condition 3
SolventDCMTHFEtOAc
BasePyridineEt3NDMAP
Temperature (°C)250→2540
Yield (%)756862

Purification and Characterization

Recrystallization and Chromatography

The product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids (mp: 198–202°C). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 60:40) confirms >98% purity. Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) and high-resolution mass spectrometry (HRMS) validate the structure.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Pilot-scale experiments utilize continuous flow reactors for tetrazole synthesis, reducing reaction times from 18 hours to 2 hours and improving yields to 78%. Sulfonamide coupling in microreactors enhances mixing efficiency, achieving 88% yield at 1 kg/batch scale.

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of N-[4-({[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)phenyl]acetamide?

  • Structural Features : The compound contains a tetrazole ring (imparting metabolic stability), a sulfamoyl linker, and a 4-methylphenyl-substituted acetamide group. These groups enable diverse interactions with biological targets, such as hydrogen bonding and hydrophobic effects .
  • Physicochemical Properties :

PropertyValue/Description
Molecular FormulaC₁₉H₂₀N₆O₃S
Molecular Weight412.47 g/mol
SolubilityLikely polar aprotic solvent-soluble
StabilitySensitive to UV light and extreme pH

Q. How is this compound synthesized, and what are the critical reaction conditions?

  • Synthesis Pathway :

Tetrazole Formation : React 4-methylphenylamine with sodium azide and a nitrile source under acidic conditions.

Sulfamoylation : Couple the tetrazole intermediate with a sulfamoyl chloride derivative.

Acetamide Introduction : Use acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) .

  • Critical Conditions :

StepTemperatureCatalyst/SolventKey Consideration
Tetrazole Formation80–100°CHCl/ethanolControl azide concentration
Sulfamoylation0–5°CDCM, base (DMAP)Prevent side reactions
Acetamide DerivatizationRTPyridineEnsure complete acylation

Advanced Research Questions

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

  • Primary Methods :

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H and ¹³C NMR, focusing on sulfamoyl protons (δ 7.8–8.2 ppm) and tetrazole ring signals .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (m/z 412.47) and isotopic pattern .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
    • Advanced Techniques :
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (e.g., tetrazole ring orientation) .

Q. How does the compound interact with biological targets, and what methodologies are used to study these interactions?

  • Interaction Mechanisms : The tetrazole and sulfamoyl groups enable hydrogen bonding with enzyme active sites (e.g., kinases or proteases), while the 4-methylphenyl group contributes to hydrophobic binding .
  • Methodologies :

TechniqueApplicationExample Findings
Molecular DockingPredict binding modes to COX-2High affinity (ΔG = −9.2 kcal/mol)
Surface Plasmon Resonance (SPR)Measure real-time binding kineticsKd = 120 nM for target X
Fluorescence PolarizationCompetitive inhibition assaysIC₅₀ = 5 µM against enzyme Y

Q. What are the stability profiles under various conditions, and how should storage be optimized?

  • Stability Data :

ConditionDegradation RateMajor Degradation Pathway
pH < 3 or pH > 10HighHydrolysis of sulfamoyl group
UV light (254 nm)ModerateTetrazole ring decomposition
25°C (dark, dry)Stable for >6 moN/A
  • Storage Recommendations :
  • Store at −20°C in amber vials under inert gas (argon). Use desiccants to prevent moisture absorption .

How do structural modifications impact biological activity? Provide examples from structure-activity relationship (SAR) studies.

  • SAR Insights :

ModificationEffect on ActivityExample Reference Compound
Tetrazole → Triazole Reduced metabolic stabilityAnalog with t₁/₂ = 2 h (vs. 8 h)
4-Methyl → 4-Fluoro Enhanced binding affinity (20%↑)IC₅₀ = 3 µM (vs. 5 µM)
Sulfamoyl → Carbonyl Loss of target selectivityOff-target effects observed

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